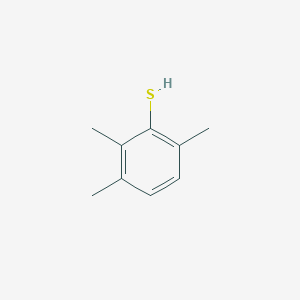
2,3,6-Trimethylbenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylbenzene-1-thiol is an organic compound with the molecular formula C9H12S It is a derivative of benzene, where three methyl groups and one thiol group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylbenzene-1-thiol can be synthesized through several methods. One common approach involves the thiolation of 2,3,6-trimethylbenzene using thiolating agents such as thiourea or hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require an acidic or basic medium to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization to achieve high purity and yield.
化学反応の分析
Types of Reactions
2,3,6-Trimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methyl groups and thiol group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2,3,6-Trimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用機序
The mechanism of action of 2,3,6-trimethylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions.
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethylbenzene-1-thiol
- 1,2,3-Trimethylbenzene
- 1,3,5-Trimethylbenzene
Comparison
2,3,6-Trimethylbenzene-1-thiol is unique due to the specific positioning of its methyl and thiol groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, such as 2,4,6-trimethylbenzene-1-thiol, the differences in substitution patterns can lead to variations in chemical behavior and applications. For example, the position of the thiol group can affect the compound’s ability to form disulfide bonds and its overall stability.
特性
分子式 |
C9H12S |
|---|---|
分子量 |
152.26 g/mol |
IUPAC名 |
2,3,6-trimethylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 |
InChIキー |
XVSJTVAPLGSCSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



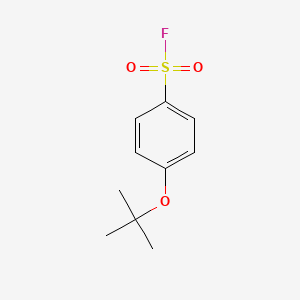
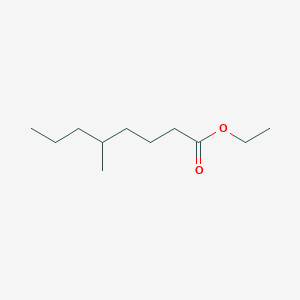

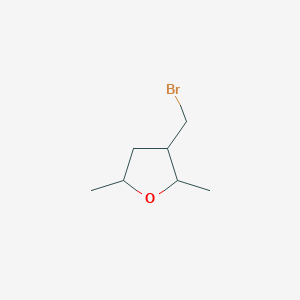


![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

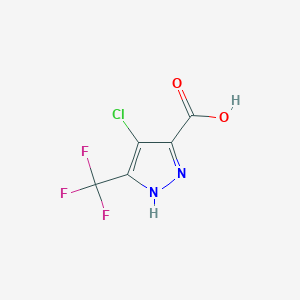
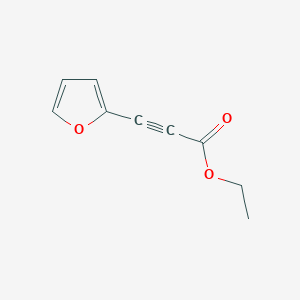

![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
